molecular formula C22H18N4O3S2 B2723619 N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide CAS No. 392294-09-6

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Cat. No. B2723619
CAS RN: 392294-09-6
M. Wt: 450.53
InChI Key: DUWJIQIDMWOXSW-UHFFFAOYSA-N
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Description

The compound “N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide” is a complex organic molecule. It is related to a class of compounds known as thiadiazoles . Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom .


Synthesis Analysis

The synthesis of this compound seems to involve the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy-phenyl)propan-2-yl)amino)ethan-1-ol (R1) with formic acid . The reaction was carried out in a solution of dichloromethane (ClCH2CH2Cl), and the product was obtained by slow evaporation of a methanol (MeOH) solution .


Molecular Structure Analysis

The molecular structure of the compound was determined using crystallographic data . The compound crystallizes in the orthorhombic system with space group Pbca (no. 61). The unit cell dimensions are a = 15.3543(17) Å, b = 14.7958(17) Å, c = 25.496(3) Å .

Scientific Research Applications

Antioxidant and Anticancer Activity

  • Antioxidant and Anticancer Properties : A study by Tumosienė et al. (2020) found that derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally similar to the compound , exhibited significant antioxidant activity. Furthermore, these compounds showed anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).

Antimicrobial Studies

  • Antibacterial and Antifungal Properties : Ameen and Qasir (2017) synthesized derivatives of 1,3,4-thiadiazole, closely related to the query compound, and tested them for antibacterial and antifungal activities. Their findings suggest the potential use of these compounds in combating microbial infections (Ameen & Qasir, 2017).

Pharmacological Evaluation

  • Potential as Anti-Inflammatory Agents : Research by Thabet et al. (2011) on aminothiazoles and thiazolylacetonitrile derivatives, which are chemically similar to the compound , revealed their potential as anti-inflammatory agents. This suggests a possible application in treating inflammatory conditions (Thabet et al., 2011).

  • Potential in Antihypertensive Treatment : A study by Samel and Pai (2010) on 1,3,4-thiadiazole derivatives, related to the compound , indicated potential use as antihypertensive agents. This suggests a possible application in the management of high blood pressure (Samel & Pai, 2010).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, as well as investigations into its physical and chemical properties. Additionally, modifications of its structure could be explored to develop new compounds with enhanced properties .

properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S2/c1-29-16-11-9-15(10-12-16)23-19(27)13-30-22-26-25-21(31-22)24-20(28)18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWJIQIDMWOXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

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